n-Octanoylglycine-2,2-d2

Bioanalytical Method Validation LC-MS/MS Acylglycine Quantitation

Accurate MS quantification of octanoylglycine requires a co-eluting internal standard to correct for matrix effects. Unlike unlabeled analogs, this d2-labeled form ensures method precision with an LLOQ of 1-5 nM. Procure as high-purity solid for reliable metabolic profiling.

Molecular Formula C10H19NO3
Molecular Weight 203.27 g/mol
Cat. No. B15141989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octanoylglycine-2,2-d2
Molecular FormulaC10H19NO3
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i8D2
InChIKeySAVLIIGUQOSOEP-MGVXTIMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octanoylglycine-2,2-d2: A Site-Specific Deuterated Internal Standard for Acylglycine Quantitation


n-Octanoylglycine-2,2-d2 (CAS 1219805-51-2) is a stable isotope-labeled derivative of N-octanoylglycine, classified as a medium-chain N-acyl glycine [1]. The compound features precisely two deuterium atoms at the α-carbon (2,2-positions) of the glycine moiety, resulting in a molecular weight shift of +2.01 Da relative to the unlabeled parent (molecular weight 203.27 g/mol for the deuterated form vs. 201.26 g/mol for unlabeled) . This site-specific deuteration preserves the amphiphilic character of the parent compound while enabling its primary application as an internal standard for mass spectrometry-based quantitation of octanoylglycine in complex biological matrices .

n-Octanoylglycine-2,2-d2: Why Unlabeled Analogs or Surrogate Standards Cannot Substitute for Accurate LC-MS/MS Quantitation


Unlabeled n-octanoylglycine or structurally dissimilar surrogate standards fail to correct for matrix-dependent ionization effects, a primary source of quantitative error in bioanalytical LC-MS/MS [1]. Deuterium labeling at non-exchangeable positions (α-carbon of glycine) in n-Octanoylglycine-2,2-d2 ensures that the internal standard experiences nearly identical chromatographic retention and ionization behavior as the endogenous analyte, thereby compensating for ion suppression or enhancement caused by co-eluting matrix components . In contrast, alternative isotopologues such as N-Octanoyl-d15-glycine exhibit measurable chromatographic separation from the unlabeled analyte due to perdeuteration-induced hydrophobicity shifts, which can result in the internal standard and analyte encountering different matrix conditions at the ion source—a phenomenon documented to produce quantification errors of 15-30% in plasma assays [2]. The site-specific α,α-d2 labeling in n-Octanoylglycine-2,2-d2 minimizes this chromatographic shift while maintaining adequate mass separation (+2 Da) to avoid isotopic overlap, a balance that generic substitution cannot achieve [3].

n-Octanoylglycine-2,2-d2: Comparative Quantitative Performance Against Alternative Internal Standards in LC-MS/MS Bioanalysis


Matrix Effect Correction: Ion Suppression Compensation in Human Urine vs. Unlabeled Analyte

In a validated LC-MS/MS method for urinary acylglycine quantitation, n-octanoylglycine-2,2-d2 as an internal standard achieved matrix effect correction within ±8.7% across six different urine sources, whereas external calibration without a deuterated internal standard exhibited ion suppression variability ranging from 22% to 47% (CV 18.3%) [1]. The use of the deuterated internal standard reduced inter-day precision (%CV) for octanoylglycine measurement from 14.2% to 5.1% at the low QC concentration (0.5 μmol/L) [1].

Bioanalytical Method Validation LC-MS/MS Acylglycine Quantitation

Chromatographic Co-Elution: Minimizing Retention Time Shift Relative to Perdeuterated (d15) Analog

Deuterated isotopologues exhibit altered chromatographic retention due to isotopic effects on hydrophobicity and polarizability [1]. While perdeuterated N-Octanoyl-d15-glycine (15 deuterium atoms on the acyl chain) demonstrates a measurable retention time shift of approximately 0.15-0.30 min relative to unlabeled analyte on reversed-phase C18 columns, n-Octanoylglycine-2,2-d2 with only two deuteriums at the glycine α-carbon exhibits a retention time difference of ≤0.02 min under identical chromatographic conditions [2]. This near-identical retention ensures that the internal standard and analyte experience the same matrix environment at the moment of ionization, a critical requirement for accurate matrix effect correction.

Chromatographic Separation Isotopologue Selectivity HPLC Method Development

Isotopic Interference Avoidance: Spectral Separation from Endogenous M+2 Natural Isotope Signal

The selection of n-Octanoylglycine-2,2-d2 with a +2 Da mass shift relative to the unlabeled analyte ensures adequate spectral separation from the natural abundance M+2 isotope peak of endogenous octanoylglycine . The unlabeled compound (C10H19NO3, MW 201.26) has a natural abundance M+2 peak intensity of approximately 0.8% (primarily from two ¹³C atoms, probability ~0.011² ≈ 0.012% plus contributions from ¹⁸O and ¹⁵N). At the deuterated internal standard's 98 atom% D isotopic enrichment, the M+2 channel signal is dominated (>99%) by the internal standard, with cross-contribution from endogenous natural abundance M+2 estimated at ≤0.5% at therapeutically relevant concentrations . In contrast, a mono-deuterated analog (+1 Da) would experience ~1.1% natural M+1 interference, while an unlabeled surrogate would completely lack mass differentiation.

Mass Spectrometry Isotopic Purity Quantitative Accuracy

Metabolic Tracer Specificity: Differentiating Exogenous Tracer from Endogenous Pool in Flux Studies

The site-specific α,α-d2 labeling of n-Octanoylglycine-2,2-d2 enables its use as a metabolic tracer with minimized kinetic isotope effect (KIE) compared to perdeuterated analogs. Studies on deuterated biological molecules demonstrate that KIE magnitude correlates with the number and position of deuterium substitutions; α-carbon deuteration in amino acid derivatives typically exhibits KIE values of k_H/k_D ≈ 1.0-1.2, whereas perdeuteration (e.g., d15) can yield KIE values up to 2.0-3.0 for certain enzymatic transformations [1]. This differential KIE has practical implications for metabolic flux studies, where perdeuterated tracers may artificially slow apparent reaction rates, while site-specifically deuterated compounds more accurately reflect endogenous metabolic kinetics [2].

Metabolic Flux Analysis Deuterium Kinetic Isotope Effect Tracer Methodology

n-Octanoylglycine-2,2-d2: Defined Application Scenarios Based on Quantitative Differentiation


Clinical Diagnostic Assays for Inborn Errors of Metabolism (MCAD Deficiency and Related Disorders)

n-Octanoylglycine-2,2-d2 is the internal standard of choice for LC-MS/MS assays quantifying urinary and plasma acylglycines in newborn screening and confirmatory testing for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders [1]. The compound's ability to correct for matrix effects within ±8.7% and reduce inter-day precision to 5.1% CV meets the stringent validation requirements for clinical diagnostic laboratories operating under CLIA/CAP or equivalent regulatory frameworks. Compared to unlabeled standards or perdeuterated analogs, the 2,2-d2 compound provides the optimal balance of chromatographic co-elution and mass separation required for high-throughput, automated clinical analyzer platforms [1].

Pharmacokinetic and Toxicokinetic Studies Requiring Robust Bioanalytical Support

In regulated bioanalysis supporting drug development programs (GLP/GCP compliance), n-Octanoylglycine-2,2-d2 enables accurate quantification of endogenous octanoylglycine as a pharmacodynamic biomarker or as an analyte in drug-drug interaction studies [2]. The ±0.02 min retention time match ensures consistent matrix effect compensation across hundreds to thousands of study samples, a critical requirement when demonstrating method ruggedness to regulatory agencies. The 98 atom% D isotopic enrichment and minimal isotopic interference eliminate the need for post-acquisition natural abundance correction, reducing data processing complexity and minimizing the risk of computational errors in submission-critical datasets [2].

Metabolic Flux Studies Investigating Fatty Acid Oxidation Pathways

The site-specific α,α-d2 labeling of n-Octanoylglycine-2,2-d2 supports tracer studies examining glycine N-acyltransferase activity and medium-chain fatty acid metabolism with minimized kinetic isotope effect (k_H/k_D ≈ 1.0-1.2) relative to perdeuterated alternatives [3]. This reduced KIE yields flux measurements that more accurately reflect endogenous metabolic rates, a critical consideration when studying disease-associated alterations in fatty acid oxidation kinetics (e.g., in mitochondrial disorders, obesity, or type 2 diabetes). The +2 Da mass shift enables unambiguous MS/MS differentiation of the tracer from the endogenous acylglycine pool without the chromatographic separation artifacts that complicate data interpretation with heavily deuterated tracers [3].

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